methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate
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Overview
Description
methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate is a synthetic organic compound belonging to the class of cinnamic acid derivatives. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a methyl ester group attached to the cinnamate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product.
Another method involves the use of 2,4-dichlorobenzaldehyde and methyl acrylate in a Knoevenagel condensation reaction. This reaction is catalyzed by a base such as piperidine and proceeds under mild heating conditions to yield methyl 2,4-dichlorocinnamate.
Industrial Production Methods
In industrial settings, the production of methyl 2,4-dichlorocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions allows for high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Formation of 2,4-dichlorocinnamyl alcohol.
Substitution: Formation of various substituted cinnamate derivatives.
Scientific Research Applications
methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the area of antimicrobial agents.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 2,4-dichlorocinnamate involves its interaction with biological targets. In antimicrobial applications, the compound is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. Molecular docking studies have suggested that it may interact with specific enzymes or proteins within the microbial cells, inhibiting their function and growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: Similar structure but lacks the cinnamate moiety.
Methyl 2,4-dichlorophenylacetate: Similar structure with a phenylacetate group instead of cinnamate.
Methyl 2,4-dichlorocinnamyl alcohol: Reduced form of methyl 2,4-dichlorocinnamate.
Uniqueness
methyl (2E)-3-(2,4-dichlorophenyl)-2-propenoate is unique due to its combination of the cinnamate structure with two chlorine substituents. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications.
Properties
IUPAC Name |
methyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQSTISRBKZTG-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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